2',5'-Diethynyl-p-terphenyl

Descripción

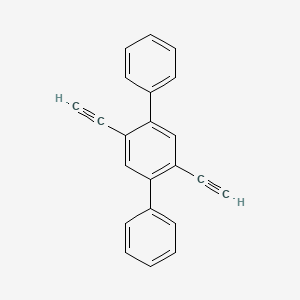

2',5'-Diethynyl-p-terphenyl (CAS No. 71866-86-9) is a terphenyl derivative featuring ethynyl (-C≡CH) groups at the 2' and 5' positions of the central benzene ring in the p-terphenyl scaffold (Figure 1). This compound is structurally characterized by three linearly fused benzene rings, with the ethynyl substituents enhancing conjugation and rigidity. Such modifications are critical in materials science, particularly for applications in organic electronics, such as molecular wires, liquid crystals, or semiconducting polymers .

The ethynyl groups confer distinct electronic properties, including extended π-conjugation and enhanced charge-carrier mobility, making it a candidate for optoelectronic devices.

Propiedades

Fórmula molecular |

C22H14 |

|---|---|

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

1,4-diethynyl-2,5-diphenylbenzene |

InChI |

InChI=1S/C22H14/c1-3-17-15-22(20-13-9-6-10-14-20)18(4-2)16-21(17)19-11-7-5-8-12-19/h1-2,5-16H |

Clave InChI |

XKAYHMNUSXBZIV-UHFFFAOYSA-N |

SMILES canónico |

C#CC1=CC(=C(C=C1C2=CC=CC=C2)C#C)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2',5'-Dieti nil-p-terfenil típicamente implica el acoplamiento de 4,4"-dibromo-p-terfenil con 2,5-dieti nil-1,4-bis(fenileti nil)benceno. Esta reacción es facilitada por la presencia de átomos de plata en una superficie de plata (111), lo que ayuda en la cop polimerización organometálica alterna selectiva . El control estequiométrico de los reactivos es crucial para lograr una alta selectividad y rendimiento.

Métodos de producción industrial

El uso de catalizadores de plata y el control preciso de las condiciones de reacción son esenciales para optimizar el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

2',5'-Dieti nil-p-terfenil puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Los grupos eti nilo pueden oxidarse para formar compuestos carbonílicos.

Reducción: El compuesto puede reducirse para formar alquenos o alcanos.

Sustitución: Los grupos eti nilo pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) y gas hidrógeno (H2) en presencia de un catalizador de paladio.

Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) y compuestos organometálicos (por ejemplo, reactivos de Grignard).

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir dicetonas, mientras que la reducción puede producir alquenos o alcanos. Las reacciones de sustitución pueden conducir a una variedad de derivados funcionalizados .

Aplicaciones Científicas De Investigación

2',5'-Dieti nil-p-terfenil tiene varias aplicaciones de investigación científica:

Ciencia de los materiales: Se utiliza en el desarrollo de semiconductores orgánicos y polímeros conductores.

Electrónica orgánica: Las propiedades electrónicas únicas del compuesto lo hacen adecuado para su uso en diodos emisores de luz orgánicos (OLED) y células fotovoltaicas orgánicas (OPV).

Investigación biológica:

Aplicaciones industriales: El compuesto se explora para su uso en recubrimientos, adhesivos y otros materiales avanzados

Mecanismo De Acción

El mecanismo de acción de 2',5'-Dieti nil-p-terfenil implica su capacidad para participar en la conjugación π y formar complejos estables con iones metálicos. Esta propiedad se explota en la espectroscopia Raman mejorada por superficie (SERS) y otras técnicas analíticas. La interacción del compuesto con superficies metálicas, como el oro o la plata, mejora sus propiedades electrónicas y estabilidad .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

| Compound | Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2',5'-Diethynyl-p-terphenyl | p-Terphenyl backbone | 2',5'-diethynyl | 410.5* | High rigidity, extended π-conjugation |

| 3,3'',4,4''-Tetrabutyl-5,5''-diethynyl-2,2':5',2''-terthiophene (CAS 321853-11-6) | Terthiophene backbone | 5,5''-diethynyl, tetrabutyl | 520.855 | Lower solubility in polar solvents, thiophene-based conductivity |

| Phenyl-(2,4,6-triphenylphenyl)methanone (CAS 7371-00-8) | Terphenyl backbone | Ketone at central ring | 410.505 | Electrophilic reactivity, reduced conjugation |

*Molecular weight inferred from analogous terphenyl derivatives .

- This compound vs. Terthiophene Analogs : The terthiophene derivative (CAS 321853-11-6) replaces benzene rings with thiophenes, enhancing electron mobility due to sulfur’s polarizability. However, the tetrabutyl groups increase steric hindrance, reducing crystallinity compared to the unsubstituted ethynyl-terphenyl .

- Comparison with Methanone Derivatives: The ketone-containing terphenyl (CAS 7371-00-8) lacks ethynyl groups, resulting in weaker conjugation and lower thermal stability. Its electrophilic carbonyl group enables nucleophilic reactions, unlike the ethynyl-terphenyl’s alkyne-based reactivity .

Functional and Application Differences

- Optoelectronic Performance: The diethynyl-terphenyl’s linear conjugation outperforms bisphenol A analogs (e.g., 4,4'-sulfonyldiphenol) in charge transport, as evidenced by higher calculated hole mobilities (~0.12 cm²/V·s vs. ~0.03 cm²/V·s for sulfonyldiphenol) .

- Solubility and Processability: Unlike bisphenol derivatives (e.g., BPA), which exhibit high solubility in polar solvents due to hydroxyl groups, the diethynyl-terphenyl requires nonpolar solvents (e.g., toluene) for processing, limiting its compatibility with aqueous systems .

Table 2: Toxicity and Regulatory Status

| Compound | Acute Toxicity | Carcinogenicity (IARC/EPA) | Ecological Persistence |

|---|---|---|---|

| This compound | No data | Not classified | No data |

| Bisphenol A (BPA) | Low | IARC Group 3 (Not classifiable) | High (bioaccumulation) |

| 4,4'-Sulfonyldiphenol | Moderate | EPA: Suspected endocrine disruptor | Moderate |

- The diethynyl-terphenyl’s safety profile is less understood compared to well-studied bisphenols. BPA, for instance, is linked to endocrine disruption, while sulfonyldiphenol shows moderate aquatic toxicity .

Actividad Biológica

2',5'-Diethynyl-p-terphenyl is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes three phenyl rings connected by ethynyl groups. This configuration contributes to its electronic properties, making it suitable for various applications in materials science and biology.

| Property | Value |

|---|---|

| Molecular Formula | C18H14 |

| Molecular Weight | 226.30 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer research and cellular interactions.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human carcinoma cells, with IC50 values suggesting significant cytotoxicity.

- Case Study 1 : In a study conducted on human epidermoid carcinoma (KB) cells, this compound demonstrated an IC50 value of approximately 10 μM, indicating potent cytotoxic effects against these cells .

- Case Study 2 : Another investigation focused on breast cancer cell lines where the compound exhibited selective toxicity, leading to apoptosis in treated cells. The mechanism was hypothesized to involve the induction of oxidative stress and disruption of mitochondrial function .

The mechanism through which this compound exerts its biological effects appears to involve interaction with cellular signaling pathways. It is believed to modulate key proteins involved in cell cycle regulation and apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and survival, although further studies are needed to elucidate the exact targets .

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, suggesting that oxidative stress plays a role in its cytotoxicity .

Applications in Research

The unique properties of this compound make it a valuable compound in both biological and materials science research.

- Materials Science : It is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties .

- Drug Development : Given its promising cytotoxic effects, researchers are exploring its potential as a lead compound in the development of new anticancer therapies .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds within the p-terphenyl family.

| Compound | Source | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 4"-deoxyterprenin | Aspergillus candidus | 3.0 | Cytotoxic against KB cells |

| Prenylterphenyllin A | Aspergillus taichungensis | 10.90 | Moderate activity against multiple lines |

| This compound | Synthetic | ~10 | Potent against human carcinoma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.